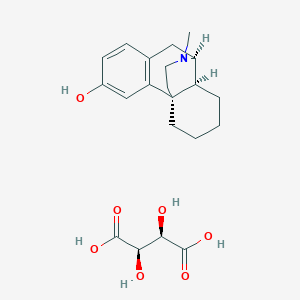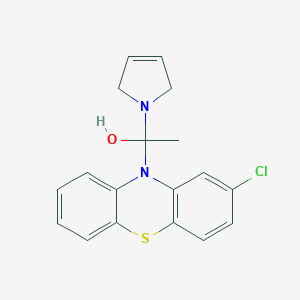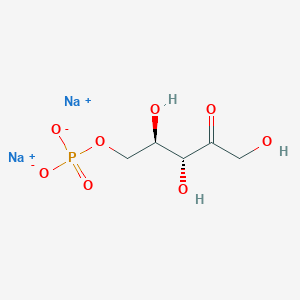
4-(4-aminophenyl)-2-bromoaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,1’-Biphenyl)-4,4’-diamine, 3-bromo-: is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of two benzene rings connected by a single bond, with amino groups attached to the 4 and 4’ positions and a bromine atom at the 3 position. The molecular formula of this compound is C12H10BrN2.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1,1’-Biphenyl)-4,4’-diamine, 3-bromo- can be achieved through various methods. One common approach involves the Suzuki–Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst and boronic acid derivatives to form the biphenyl structure. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere .
Industrial Production Methods: Industrial production of (1,1’-Biphenyl)-4,4’-diamine, 3-bromo- may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The choice of reagents and catalysts is crucial to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: (1,1’-Biphenyl)-4,4’-diamine, 3-bromo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming (1,1’-Biphenyl)-4,4’-diamine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products:
Oxidation: Quinones or other oxidized biphenyl derivatives.
Reduction: (1,1’-Biphenyl)-4,4’-diamine.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: (1,1’-Biphenyl)-4,4’-diamine, 3-bromo- is used as a building block in organic synthesis. It is employed in the preparation of more complex molecules and materials, including polymers and ligands for catalysis .
Biology and Medicine: In biological research, this compound can be used to study the effects of brominated biphenyls on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, (1,1’-Biphenyl)-4,4’-diamine, 3-bromo- is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties, such as improved thermal stability and electronic characteristics .
Wirkmechanismus
The mechanism of action of (1,1’-Biphenyl)-4,4’-diamine, 3-bromo- depends on its specific application. In chemical reactions, the bromine atom and amino groups play crucial roles in determining reactivity and selectivity. The bromine atom can act as a leaving group in substitution reactions, while the amino groups can participate in hydrogen bonding and other interactions.
Vergleich Mit ähnlichen Verbindungen
3-Bromo-1,1’-biphenyl: Similar structure but lacks the amino groups.
4,4’-Diaminobiphenyl: Similar structure but lacks the bromine atom.
3-Bromo-4’-aminobiphenyl: Contains both a bromine atom and an amino group but in different positions.
Uniqueness: (1,1’-Biphenyl)-4,4’-diamine, 3-bromo- is unique due to the presence of both amino groups and a bromine atom in specific positions. This combination allows for unique reactivity and applications in various fields, making it a versatile compound in organic synthesis and industrial applications .
Eigenschaften
CAS-Nummer |
108238-11-5 |
|---|---|
Molekularformel |
C12H11BrN2 |
Molekulargewicht |
263.13 g/mol |
IUPAC-Name |
4-(4-aminophenyl)-2-bromoaniline |
InChI |
InChI=1S/C12H11BrN2/c13-11-7-9(3-6-12(11)15)8-1-4-10(14)5-2-8/h1-7H,14-15H2 |
InChI-Schlüssel |
HRDVSBWJVVGOAT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)N)Br)N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)N)Br)N |
Key on ui other cas no. |
108238-11-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-propyl-1H-benzo[d]imidazol-2-amine](/img/structure/B19760.png)





![methyl (2E,6E)-9-[(2R)-3,3-dimethyloxiran-2-yl]-3,7-dimethylnona-2,6-dienoate](/img/structure/B19785.png)

![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(4-{[(4-cyanophenyl)carbamoyl]amino}-5-hydroxy-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]phenyl)octanamide](/img/structure/B19787.png)


